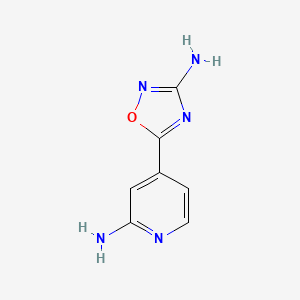

4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine

Vue d'ensemble

Description

4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a heterocyclic compound that features both a pyridine ring and an oxadiazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups . The reaction scope includes various amidoximes and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide nitrogen atom .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, scaling up the reaction while maintaining safety and efficiency, and employing purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Reactivity and Functionalization

The compound’s amino and oxadiazole groups enable diverse chemical transformations:

A. Amino Group Reactivity

-

Acylation : Reaction with benzoyl chloride or phenyl isocyanate yields mono-acylated derivatives. For example:

-

Electrophilic Substitution : The pyridin-2-amine’s NH₂ group directs electrophiles to the para position, enabling bromination or nitration under mild conditions .

B. Oxadiazole Ring Modifications

-

Nucleophilic Attack : The oxadiazole’s electron-deficient C5 position reacts with nucleophiles (e.g., amines, alkoxides). For instance, substitution with aliphatic amines forms 5-alkylamino derivatives .

-

Cross-Coupling : Palladium-catalyzed Suzuki or Sonogashira couplings introduce aryl/alkynyl groups at the oxadiazole’s C5 position .

Reaction Optimization Data

Stability and Compatibility

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity : Research indicates that derivatives of 4-(3-amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Anticancer Properties : There is emerging evidence suggesting that this compound may have anticancer effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly in leukemia and breast cancer models. The mechanism appears to involve the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic factors.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives, including this compound. The results indicated that certain modifications to the oxadiazole ring enhanced cytotoxicity against cancer cells while maintaining low toxicity to normal cells .

Agricultural Applications

Pesticidal Properties : Compounds containing oxadiazole moieties have been investigated for their potential as pesticides. Research has shown that this compound exhibits herbicidal activity against certain weeds. This property can be harnessed to develop selective herbicides that minimize damage to crops.

Fungicidal Activity : In addition to herbicidal properties, this compound has demonstrated effectiveness against various plant pathogens. Field trials have indicated that formulations containing this compound can significantly reduce fungal infections in crops such as wheat and corn.

Material Science

Polymer Additives : The unique chemical structure of this compound allows it to be used as an additive in polymer formulations. Its incorporation into polymers can enhance thermal stability and mechanical properties.

Case Study : A research article highlighted the use of this compound in developing high-performance polymers for electronic applications. The study found that adding small amounts of this compound improved the electrical conductivity and thermal resistance of the polymer matrix .

Table 1: Summary of Biological Activities

Table 2: Material Properties

Mécanisme D'action

The mechanism of action of 4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar chemical properties and applications.

Pyridine Derivatives: Compounds with a pyridine ring exhibit similar reactivity and can be used in similar applications.

Indole Derivatives: These compounds have a similar aromatic structure and are used in various biological and medicinal applications.

Uniqueness

4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine is unique due to the combination of the oxadiazole and pyridine rings in a single molecule.

Activité Biologique

4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine (CAS No. 1482849-02-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C7H7N5O

- Molecular Weight : 177.16 g/mol

- Structure : The compound features a pyridine ring substituted with an oxadiazole moiety, which is known for contributing to various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- GPBAR1 Agonism : The compound has been studied for its ability to activate the G-protein bile acid receptor 1 (GPBAR1), which plays a significant role in metabolic regulation and inflammation. Activation of GPBAR1 has implications for treating conditions such as type 2 diabetes and non-alcoholic fatty liver disease .

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that derivatives of oxadiazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated significant activity against human leukemia and breast cancer cell lines, suggesting that modifications to the oxadiazole structure can enhance anticancer properties .

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

Case Studies and Research Findings

- Study on GPBAR1 Activation : A study reported that compounds similar to this compound effectively activated GPBAR1 and selectively enhanced the expression of target genes involved in metabolic regulation. This suggests a promising avenue for developing selective GPBAR1 agonists for therapeutic use .

- Cytotoxic Activity Assessment : In vitro assays demonstrated that certain oxadiazole derivatives showed higher cytotoxicity than conventional chemotherapeutics like doxorubicin against several cancer cell lines. Flow cytometry analysis revealed that these compounds could induce apoptosis through pathways involving p53 activation and caspase cleavage .

- HDAC Inhibition Studies : Research indicates that modifications in the oxadiazole core structure can lead to potent HDAC inhibitors. Compounds derived from 1,2,4-oxadiazoles exhibited significant inhibitory activity against HDAC enzymes at nanomolar concentrations . This positions them as potential candidates for cancer therapy.

Propriétés

IUPAC Name |

5-(2-aminopyridin-4-yl)-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O/c8-5-3-4(1-2-10-5)6-11-7(9)12-13-6/h1-3H,(H2,8,10)(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPFGPYXWPGGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C2=NC(=NO2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.